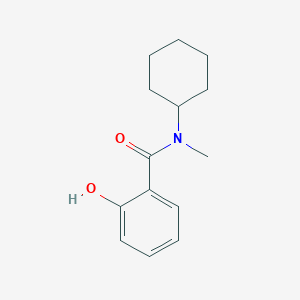![molecular formula C19H32N2O B5379215 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5379215.png)
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane, also known as DMAD, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMAD belongs to the class of adamantane derivatives, which are known for their unique structural and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and survival. 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and cell differentiation. 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has also been shown to inhibit the activity of PKC, which can lead to the inhibition of cell proliferation and angiogenesis. In addition, 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. It has also been shown to have a high affinity for its target enzymes and signaling pathways. However, 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has some limitations for lab experiments. It is relatively unstable and can degrade over time. It also has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane research. One direction is to investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its mechanism of action and its effects on various enzymes and signaling pathways. Additionally, future research could focus on improving the stability and solubility of 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane to make it more suitable for in vivo studies.
Métodos De Síntesis
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane can be synthesized using a two-step process. The first step involves the reaction of 3,5-dimethyladamantane-1-carboxylic acid with thionyl chloride to yield 3,5-dimethyladamantane-1-carbonyl chloride. The second step involves the reaction of 3,5-dimethyladamantane-1-carbonyl chloride with 4-methyl-1,4-diazepane in the presence of triethylamine to yield 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane.
Aplicaciones Científicas De Investigación
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(3,5-dimethyl-1-adamantyl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O/c1-17-9-15-10-18(2,12-17)14-19(11-15,13-17)16(22)21-6-4-5-20(3)7-8-21/h15H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMDJTZNRNWHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N4CCCN(CC4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B5379135.png)

![N-[1-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5379152.png)
![1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5379159.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine](/img/structure/B5379165.png)
![({4-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]morpholin-2-yl}methyl)amine](/img/structure/B5379181.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5379185.png)
![N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5379201.png)
![N-(2-ethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5379205.png)
![1-butyl-4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5379211.png)
![N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine](/img/structure/B5379222.png)
![1-(2-chloro-4-fluorobenzoyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B5379224.png)
![N-methyl-5-{[methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]methyl}-2-pyrimidinamine dihydrochloride](/img/structure/B5379233.png)
![3-methyl-8-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5379236.png)